4-[(4-Nitrophenyl)methyl]-1,3-oxazolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-10-11-8(6-16-10)5-7-1-3-9(4-2-7)12(14)15/h1-4,8H,5-6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEJPIYBVGYGEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271280 | |
| Record name | 4-[(4-Nitrophenyl)methyl]-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340041-92-1 | |
| Record name | 4-[(4-Nitrophenyl)methyl]-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=340041-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Nitrophenyl)methyl]-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Control and Enantiomeric Purity in the Synthesis of This Oxazolidinone Derivative
Strategies for Enantioenrichment of the Oxazolidinone Scaffold
The creation of the chiral oxazolidinone ring with a high degree of enantiomeric purity is a cornerstone of its application in asymmetric synthesis. mdpi.com Rather than relying on the resolution of racemic mixtures, modern organic synthesis employs several powerful strategies to directly produce enantioenriched oxazolidinones. These methods establish the critical stereocenters during the formation of the heterocyclic ring.
Key strategies include:
Asymmetric Aldol (B89426)/Curtius Reaction: This approach combines a chiral auxiliary-mediated asymmetric aldol reaction with a modified Curtius rearrangement. nih.gov The initial aldol reaction establishes vicinal stereocenters, and a subsequent intramolecular ring closure via the Curtius reaction forms the oxazolidinone ring in a diastereoselective manner. mdpi.comnih.gov
Sharpless Asymmetric Aminohydroxylation (AA): This powerful catalytic method introduces both a nitrogen and a hydroxyl group across a double bond in an enantioselective fashion. rsc.org The resulting amino alcohol is a direct precursor to the oxazolidinone ring, which can be formed via cyclization. This has been used to create novel Evans auxiliary analogs. rsc.org
Catalytic Asymmetric Intramolecular Aminopalladation: This strategy utilizes chiral palladium catalysts, such as ferrocenyloxazoline palladacycles (FOP catalysts), to effect the cyclization of specifically designed carbamate (B1207046) precursors. acs.org The catalyst guides the intramolecular C-N bond formation to produce vinyl-substituted oxazolidinones with high enantiomeric excess (ee). acs.org
Organoiodine-Catalyzed Oxyamination: A metal-free, catalytic approach uses chiral organoiodine compounds to achieve enantioselective intermolecular oxyamination of alkenes. organic-chemistry.org This reaction uses a bifunctional N,O-nucleophile to generate amino alcohol precursors that can be cyclized to form the desired oxazolidinone scaffold. organic-chemistry.org
Interactive Table: Enantioenrichment Strategies for Oxazolidinone Synthesis
| Strategy | Description | Key Features | Reference |
|---|---|---|---|
| Asymmetric Aldol/Curtius Reaction | Tandem sequence of an asymmetric aldol addition followed by a Curtius rearrangement and intramolecular cyclization. | Creates 4,5-disubstituted oxazolidinones with two vicinal stereocenters. | mdpi.comnih.gov |
| Sharpless Asymmetric Aminohydroxylation | Catalytic enantioselective conversion of an alkene to a chiral amino alcohol, a direct precursor for cyclization. | Concise, two-step synthesis for 4-substituted oxazolidinones. | rsc.org |
| Catalytic Asymmetric Aminopalladation | Chiral palladium complexes catalyze the intramolecular cyclization of allylic N-arylsulfonylcarbamates. | Forms 4-vinyloxazolidin-2-ones in high yield and enantiomeric excess. | acs.org |
Role of Chiral Auxiliaries in Directing Stereochemical Outcomes
Chiral auxiliaries are stereogenic molecules temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org In the context of synthesizing derivatives of 4-[(4-Nitrophenyl)methyl]-1,3-oxazolidin-2-one, the oxazolidinone moiety itself often serves this function, guiding the formation of new stereocenters with a high degree of predictability. wikipedia.orgrsc.org
Application of Evans-Type Chiral Auxiliaries
First reported by David A. Evans, chiral oxazolidinones are among the most reliable and widely used auxiliaries in asymmetric synthesis. nih.govwilliams.edu The underlying principle of their effectiveness lies in their ability to form rigid, chelated enolates that create a highly organized steric environment. williams.edu
The process typically involves:
Acylation: The nitrogen of the chiral oxazolidinone auxiliary is acylated with a prochiral carboxylic acid derivative. wikipedia.org
Enolate Formation: The N-acyl oxazolidinone is treated with a base (e.g., sodium bis(trimethylsilyl)amide or lithium diisopropylamide) and often a Lewis acid (e.g., dibutylboron triflate) to form a specific (Z)-enolate. williams.eduresearchgate.net The metal cation chelates with both the acyl oxygen and the ring oxygen, creating a rigid five-membered ring structure.
Stereoselective Reaction: The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl, phenyl, or benzyl) effectively shields one face of the planar enolate. williams.edu Consequently, an incoming electrophile, such as an alkyl halide or an aldehyde, can only approach from the less sterically hindered face. williams.eduresearchgate.net
Cleavage: After the reaction, the newly functionalized acyl group is cleaved from the auxiliary, releasing the chiral product and allowing the auxiliary to be recovered and reused. sigmaaldrich.com
This methodology allows for the predictable and highly diastereoselective synthesis of products from alkylation and aldol reactions. williams.eduresearchgate.net
Other Auxiliaries in the Context of This Compound's Synthesis
While Evans-type oxazolidinones are dominant, other chiral auxiliaries have been developed that can offer complementary stereoselectivity or be effective in different reaction types.
Sulfur-Based Auxiliaries (Thiazolidinethiones and Oxazolidine-2-thiones): These analogs of Evans auxiliaries, where one or both oxygen atoms in the oxazolidinone core are replaced by sulfur, have proven to be highly effective. scielo.org.mx In some cases, such as in acetate (B1210297) aldol reactions, they can provide superior diastereoselectivity compared to their oxygen-based counterparts. scielo.org.mx They can also be used to achieve "non-Evans" syn-aldol products under certain conditions. scielo.org.mx
Camphorsultam (Oppolzer's Sultam): This classic chiral auxiliary, derived from camphor, is also highly effective in controlling stereochemistry. wikipedia.org In certain reactions, camphorsultam has been shown to provide superior single asymmetric induction compared to oxazolidinone auxiliaries, leading to high diastereoselectivity in alkylations and Michael additions. wikipedia.org
Diastereoselective and Regioselective Considerations in Reactions Involving the Compound
When a molecule contains multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) is crucial. Similarly, for molecules with multiple reactive sites, controlling where a reaction occurs (regioselectivity) is essential.
In reactions involving N-acylated oxazolidinones, the choice of Lewis acid and reaction conditions can profoundly influence the diastereomeric outcome, particularly in aldol additions. The stereochemical course of these reactions is dictated by the geometry of the transition state.
Syn-Diastereoselectivity: The use of boron enolates, generated from N-acyl oxazolidinones with reagents like dibutylboron triflate, typically proceeds through a chair-like Zimmerman-Traxler transition state. This arrangement leads reliably to the formation of syn-aldol products with very high diastereoselectivity. researchgate.net
Anti-Diastereoselectivity: Accessing the anti-aldol products was historically more challenging. However, methodologies have been developed that employ different metal enolates or catalytic amounts of magnesium salts with thiazolidinethione auxiliaries to favor the formation of the anti diastereomer. researchgate.net
Regioselectivity is critical when forming the oxazolidinone ring from precursors with multiple potential cyclization sites. For example, the synthesis of 5-functionalized oxazolidinones can be achieved through the regioselective ring-opening of a chiral aziridine (B145994) at the C2 position, followed by intramolecular cyclization. bioorg.org The initial acylation of the aziridine nitrogen activates it for nucleophilic attack at the more substituted carbon, ensuring the desired regiochemical outcome. bioorg.org
Interactive Table: Control of Diastereoselectivity in Aldol Reactions
| Desired Product | Auxiliary Type | Enolate/Lewis Acid | Typical Outcome | Reference |
|---|---|---|---|---|
| Syn-Aldol | Evans Oxazolidinone | Boron Enolate (e.g., Bu₂BOTf) | High diastereoselectivity for the syn product. | researchgate.net |
| Anti-Aldol | Thiazolidinethione | Titanium Enolate or MgBr₂·OEt₂ (cat.) | Preferential formation of the anti product. | researchgate.netscielo.org.mx |
Methods for Enantiomeric Purity Determination (e.g., Chiral HPLC, Polarimetry)
Verifying the success of an asymmetric synthesis requires precise analytical methods to determine the enantiomeric purity of the final product. The optical purity of oxazolidinones is crucial for their effective use. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the enantiomeric excess (e.e.) of a chiral compound. The technique uses a stationary phase that is itself chiral (e.g., Kromasil 5-Amycoat). mdpi.com This chiral environment causes the two enantiomers of the analyte to interact differently with the column, leading to different retention times. By integrating the areas of the two separated peaks in the chromatogram, a precise ratio of the enantiomers, and thus the e.e., can be calculated. mdpi.comresearchgate.net
Optical Polarimetry: This classical technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. nih.gov The measured value is reported as the specific rotation [α]D. Each enantiomer rotates light by an equal magnitude but in opposite directions (+ or -). mdpi.com While not as precise as HPLC for determining e.e. in unknown mixtures, it is invaluable for confirming the absolute configuration of a highly pure sample by comparing the measured specific rotation to a known literature value. For instance, a synthesized sample of (4S,5R)-4-methyl-5-(4-nitrophenyl)oxazolidin-2-one was characterized by its specific rotation ([α]D25 –225). nih.gov
Interactive Table: Analytical Methods for Enantiomeric Purity
| Method | Principle | Information Obtained | Primary Use | Reference |
|---|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Enantiomeric Excess (e.e.), quantitative ratio of enantiomers. | Precise determination of enantiomeric purity. | mdpi.comresearchgate.net |
Reactivity and Derivatization Pathways of 4 4 Nitrophenyl Methyl 1,3 Oxazolidin 2 One
Transformations of the Nitro Group
The presence of the aromatic nitro group is a key feature for the derivatization of 4-[(4-Nitrophenyl)methyl]-1,3-oxazolidin-2-one. This group is a versatile precursor to a variety of other functionalities, most notably the amino group.
Reduction to Amino Derivatives
The conversion of the nitro group to an amino group is a fundamental transformation, yielding 4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one, a valuable intermediate in pharmaceutical synthesis. chemimpex.comsigmaaldrich.com This reduction can be accomplished through several established methods, primarily catalytic hydrogenation and chemical reduction.
Catalytic hydrogenation is a widely used, efficient, and clean method for this transformation. Typical catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. rsc.orgresearchgate.net The reaction is generally carried out under a hydrogen atmosphere in a suitable solvent like methanol, ethanol, or ethyl acetate (B1210297). This method is often preferred due to its high yields and the clean nature of the work-up.
Chemical reduction methods also provide effective routes to the amino derivative. These methods are particularly useful when specific chemoselectivity is required or when hydrogenation equipment is not available. A variety of reducing agents can be employed for this purpose. For instance, metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are classic reagents for nitro group reduction. scispace.com Another common method is transfer hydrogenation using reagents like sodium hydrosulfite (Na₂S₂O₄) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst. mdpi.comgoogle.com A specific illustration of this type of reduction has been shown for the related compound 3-(4-nitrophenyl)-1,3-oxazolidin-2-one, which was successfully reduced to its amino derivative using borohydride (B1222165) in water catalyzed by gold nanoclusters. researchgate.net
| Method | Reagents & Conditions | General Applicability |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, or Raney Ni in MeOH or EtOH | High efficiency, clean reaction. Widely used in industry. rsc.orgresearchgate.net |
| Metal/Acid Reduction | Fe/HCl or Sn/HCl | Classic, robust method. Often requires stoichiometric amounts of metal. scispace.com |
| Transfer Hydrogenation | Sodium Hydrosulfite (Na₂S₂O₄) in aq. solvent | Milder conditions, avoids high-pressure H₂. google.com |
| Catalytic Transfer Hydrogenation | HCOONH₄, Pd/C | Avoids gaseous H₂, generally good yields. mdpi.com |
Reactivity of the Aminophenyl Moiety (Post-Reduction)
The resulting amino group in 4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one is a nucleophilic center that opens up numerous avenues for further derivatization. chemimpex.com This aniline (B41778) derivative can undergo a wide array of reactions typical for aromatic amines.
Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides to form amides. This is a common strategy to introduce a vast range of substituents.
Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines, although controlling the degree of alkylation can sometimes be challenging.
Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures converts the primary amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently converted into a wide variety of functional groups, including -OH, -CN, -I, -Br, -Cl, and -F, through Sandmeyer or related reactions.
Schiff Base Formation: The amino group can condense with aldehydes or ketones to form imines (Schiff bases), which are themselves useful intermediates for further synthesis, for example, in the preparation of biologically relevant metal complexes. sigmaaldrich.com
The amino group also profoundly alters the reactivity of the attached phenyl ring. It is a strong activating group, directing subsequent electrophilic aromatic substitution to the ortho and para positions relative to the amino group.
Reactions Involving the Oxazolidinone Ring
The 1,3-oxazolidin-2-one ring is a stable heterocyclic system but can undergo specific reactions, including ring-opening and functionalization at its nitrogen or carbon atoms.
Ring-Opening Reactions
The oxazolidinone ring can be cleaved under hydrolytic conditions to yield the corresponding 1,2-amino alcohol. The conditions required for this cleavage depend on whether the ring nitrogen is substituted. For N-unsubstituted oxazolidin-2-ones, such as the title compound, hydrolysis can be challenging but may be achieved using specific reagents like polymer-supported ethylenediamine. researchgate.net More forceful conditions, such as strong acid or base-catalyzed hydrolysis at elevated temperatures, can also effect ring-opening, though this may risk side reactions elsewhere in the molecule. researchgate.netacs.orgacs.org For example, the hydrolysis of related oxazolidines has been shown to be catalyzed by both acid and buffer components. acs.orgacs.org In a related derivative, (S)-(4-nitrophenyl)[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl methanesulfonate (B1217627), ring-opening was observed upon reaction with lithium hydroxide (B78521). researchgate.net
Functionalization at Different Positions of the Oxazolidinone Ring
The oxazolidinone ring offers sites for functionalization, primarily at the N-3 position.
N-Functionalization: The nitrogen atom (N-3) bears a proton that can be removed by a base, allowing for subsequent reactions. A common and synthetically important reaction is N-acylation . This is typically achieved by deprotonating with a strong base like n-butyllithium (BuLi) at low temperature, followed by the addition of an acyl chloride or anhydride. lookchem.com Milder, alternative procedures have also been developed that use triethylamine (B128534) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). bohrium.com This N-acylation is fundamental to the use of oxazolidinones as chiral auxiliaries in asymmetric synthesis.
C-5 Functionalization: While the parent compound has a fixed substituent at the C-4 position, the synthesis of related oxazolidinones can incorporate functionality at the C-5 position. For example, syntheses starting from aziridines can yield 5-functionalized oxazolidinones. bioorg.org In derivatives where a functional group is already present at C-5 (e.g., a hydroxymethyl group), this can serve as a handle for further modifications, such as conversion to a mesylate, which is a good leaving group for substitution reactions. nih.gov
| Position | Reaction Type | Typical Reagents | Notes |
|---|---|---|---|
| N-3 | N-Acylation | 1. n-BuLi, -78 °C; 2. RCOCl | Standard method for preparing chiral auxiliaries. lookchem.com |
| N-3 | N-Acylation (Mild) | RCOCl or (RCO)₂O, Et₃N, cat. DMAP | Avoids the use of strong, cryogenic bases. bohrium.com |
| C-5 | Modification of existing substituent | e.g., MsCl, Et₃N on a C5-CH₂OH group | Introduces a leaving group for further substitution. nih.gov |
Reactivity at the Methyl and Phenyl Substituents
The benzyl (B1604629) moiety of the molecule also possesses reactive sites at the benzylic methylene (B1212753) bridge and on the phenyl ring itself.
The reactivity of the phenyl ring is dictated by the nature of the substituent at the para-position.
With the nitro group present, the ring is strongly deactivated towards electrophilic aromatic substitution. The nitro group is a powerful electron-withdrawing group and a meta-director. Therefore, any further substitution on the ring (e.g., halogenation, nitration) would be difficult and would occur at the positions meta to the nitro group (i.e., adjacent to the benzylic carbon). masterorganicchemistry.com
After reduction to the amino group , the ring becomes strongly activated. The amino group is a potent electron-donating group and an ortho, para-director. Since the para position is already occupied, further electrophilic substitution will be directed to the positions ortho to the amino group.
The methyl group (benzylic -CH₂-) is also a site for potential reactivity. Benzylic positions are activated towards radical reactions and can also be involved in oxidation or substitution reactions. The synthesis of the related compound 4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one, formed as a by-product from the corresponding alcohol, demonstrates that functionalization at this benzylic carbon is feasible, for instance, through the substitution of a hydroxyl group. nih.gov Direct radical halogenation (e.g., with N-bromosuccinimide) could potentially introduce a halogen at this position, providing a handle for subsequent nucleophilic substitution reactions.
Oxidation Reactions of the Hydroxy Group (if present in a specific derivative)
The parent compound, this compound, does not possess a hydroxyl group amenable to direct oxidation. However, hydroxylated derivatives are key intermediates in the synthesis of more complex analogs. researchgate.netnih.gov These derivatives are typically synthesized from precursors like 2-amino-1-(4-nitrophenyl)-1,3-propanediols. researchgate.net
Key hydroxylated derivatives include:
4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one (B1403596)
4-Hydroxymethyl-5-(4-nitrophenyl)oxazolidin-2-one
While the hydroxyl group is a prime candidate for oxidation to a carbonyl group, much of the documented research utilizes these hydroxy derivatives as precursors for substitution reactions rather than oxidation. For instance, the compound 4-[hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one is a known precursor for synthesizing chlorinated analogs. nih.govresearchgate.net The instability of some related heterocyclic compounds, such as 4-imino-1,5-dimethyl-3-(4-nitrophenyl)imidazolidin-2-one, has been linked to autoxidation that introduces a hydroxyl group at the 5-position of the ring, highlighting a potential pathway for hydroxylation in similar systems. researchgate.net
Nucleophilic Substitution Reactions at the Nitrophenyl Group
The nitrophenyl group is a critical feature of the title molecule, primarily serving as a precursor to the corresponding aminophenyl derivative. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).
The most synthetically significant transformation of this group is its reduction to an amine (aniline derivative). This reduction is a pivotal step in the synthesis of many biologically active oxazolidinones, including the antibiotic Linezolid. The resulting amino group can then be further functionalized, for example, through acylation to form an acetamide, which is crucial for the compound's antibacterial activity. nih.gov
While direct SNAr reactions on the nitrophenyl ring (e.g., displacement of the nitro group or another substituent) are mechanistically possible, the reduction pathway is more commonly exploited in multi-step syntheses.
| Transformation | Typical Reagents | Product Functional Group | Significance |
|---|---|---|---|
| Reduction | H₂, Pd/C; or SnCl₂, HCl | -NH₂ (Amino) | Precursor to amides and other derivatives (e.g., Linezolid synthesis). |
| Acylation (of amino derivative) | Acetyl chloride or Acetic anhydride | -NHCOCH₃ (Acetamido) | Formation of the side chain in Linezolid and related antibiotics. |
Cycloaddition Reactions and Related Transformations
Cycloaddition reactions are powerful tools for constructing cyclic molecules. wikipedia.orgcem.com In the context of this compound, cycloadditions are more relevant to the synthesis of the oxazolidinone ring itself rather than reactions of the pre-formed heterocycle. The 1,3-dipolar cycloaddition reaction is a versatile method for creating five-membered heterocycles like oxazolidines. mdpi.com
For example, azomethine ylides, which are 1,3-dipoles, can react with carbonyl compounds (dipolarophiles) to yield oxazolidine (B1195125) derivatives. Research has shown that aziridines bearing a nitrophenyl group can serve as precursors to the corresponding azomethine ylides upon thermal ring-opening, which then undergo cycloaddition. mdpi.com Although the title compound is not typically used as a substrate in cycloaddition reactions, its structural components are found in molecules that are synthesized through such pathways.
Formation of Complex Derivatives and Analogs
The scaffold of this compound is a valuable starting point for generating a diverse library of complex molecules and analogs. The ability to modify both the oxazolidinone ring and the nitrophenyl substituent provides extensive synthetic flexibility.
One of the most significant applications is in the synthesis of oxazolidinone antibiotics. The title compound's structural motif is a precursor to Linezolid, the first member of this class of antibiotics approved for clinical use. nih.govresearchgate.net
Furthermore, derivatization at the benzylic position adjacent to the oxazolidinone ring opens pathways to other unique structures. For instance, the methanesulfonate derivative, (S)-(4-Nitrophenyl)[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl methanesulfonate, undergoes reaction with lithium hydroxide, leading to ring opening and rearrangement to form [(2R,3R)-3-(4-nitrophenyl)aziridin-2-yl]methanol. researchgate.net This transformation converts the oxazolidinone into a structurally distinct aziridine (B145994), demonstrating a pathway to a different class of heterocyclic compounds. Another key derivative, (4S)-4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one, is formed from the corresponding hydroxy precursor and serves as an intermediate for further modifications. nih.govresearchgate.net
| Starting Material Derivative | Reagents | Key Product | Transformation Type | Reference |
|---|---|---|---|---|
| 4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one | Benzenesulfonyl chloride, Pyridine | 4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one | Nucleophilic Substitution (Hydroxyl to Chloro) | nih.govresearchgate.net |
| (S)-(4-Nitrophenyl)[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl methanesulfonate | Lithium hydroxide (LiOH) | [(2R,3R)-3-(4-nitrophenyl)aziridin-2-yl]methanol | Ring Transformation/Rearrangement | researchgate.net |
| 4-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one | Acetic Anhydride | N-({(5S)-2-oxo-5-[(4-aminophenyl)methyl]-1,3-oxazolidin-3-yl}acetyl)morpholine (related to Linezolid synthesis) | N-Acylation | nih.gov |
Applications of 4 4 Nitrophenyl Methyl 1,3 Oxazolidin 2 One As a Synthetic Intermediate and Chiral Auxiliary
Utilization as a Key Intermediate in the Synthesis of Complex Organic Molecules
The structural motif of 4,5-disubstituted oxazolidin-2-ones, which can be accessed using precursors like 4-[(4-Nitrophenyl)methyl]-1,3-oxazolidin-2-one, is a key feature in numerous biologically active compounds. nih.gov These functionalized heterocycles are not only pharmacologically significant on their own but also serve as crucial building blocks in the total synthesis of complex natural products. nih.govresearchgate.net For instance, the core structure is integral to the synthesis of macrolide antibiotics and other medicinally important molecules. nih.gov
The utility of this oxazolidinone is highlighted in its application as a chiral precursor that enables the construction of molecules with multiple, well-defined stereocenters. wikipedia.org A classic example of the power of oxazolidinone auxiliaries is demonstrated in David A. Evans' total synthesis of the macrolide cytovaricin, where such auxiliaries were used to set the absolute stereochemistry of nine different stereocenters through a series of asymmetric alkylation and aldol (B89426) reactions. wikipedia.org This underscores the role of the auxiliary as a cornerstone in strategies aimed at producing enantiomerically pure pharmaceutical targets and other complex organic structures. rsc.org
Role as a Chiral Auxiliary in Asymmetric Transformations
Chiral oxazolidinones, popularized by David A. Evans, are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis. wikipedia.orgrsc.org The auxiliary is first acylated, and the resulting N-acyl imide serves as the substrate for stereoselective transformations. The substituent at the 4-position of the oxazolidinone ring, in this case, the (4-nitrophenyl)methyl group, effectively shields one face of the enolate derived from the N-acyl moiety. This steric hindrance directs the approach of electrophiles to the opposite face, leading to a highly predictable and controlled formation of a new stereocenter. harvard.edu
The general strategy involves three main steps:
Attachment of the chiral auxiliary to a prochiral substrate.
A diastereoselective reaction that creates one or more new stereocenters under the influence of the auxiliary.
Removal of the auxiliary to yield the desired enantiomerically enriched product. wikipedia.org
Diastereoselective Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction, and its asymmetric variant is powerfully controlled by oxazolidinone auxiliaries. researchgate.netprinceton.edu When the N-acyl oxazolidinone is converted to its boron enolate, typically using dibutylboron triflate and a tertiary amine, a Z-enolate is formed. wikipedia.orgharvard.edu This enolate reacts with an aldehyde via a closed, chair-like Zimmerman-Traxler transition state. harvard.eduprinceton.edu The substituent at the C4 position of the auxiliary directs the aldehyde to attack from the less hindered face of the enolate, resulting in the formation of the syn-aldol adduct with high diastereoselectivity. harvard.edu
The predictable stereochemical outcome and high diastereoselectivities achieved make this method a cornerstone of modern asymmetric synthesis. harvard.edu The reaction is versatile, accommodating a wide range of aldehyde substrates. harvard.edu
Table 1: Diastereoselective Aldol Addition of N-Propionyl Oxazolidinones with Various Aldehydes This table presents representative data for Evans-type auxiliaries, illustrating the typical high diastereoselectivity achieved in aldol reactions.
| Imide Auxiliary Type | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
|---|---|---|---|---|
| Phenyl-substituted | Isobutyraldehyde | 497:1 | 78 | harvard.edu |
| Phenyl-substituted | Benzaldehyde | >500:1 | 88 | harvard.edu |
| Isopropyl-substituted | Isobutyraldehyde | <1:500 | 91 | harvard.edu |
| Isopropyl-substituted | Benzaldehyde | <1:500 | 89 | harvard.edu |
Stereoselective Alkylation Reactions
Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is another highly effective application of these chiral auxiliaries. rsc.orgresearchgate.net The process involves deprotonation of the α-carbon of the acyl group with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form a chiral enolate. The subsequent reaction of this enolate with an electrophile, like an alkyl halide, proceeds with high diastereoselectivity. wikipedia.org
The stereochemical outcome is dictated by the chelated enolate structure, where the C4 substituent blocks one face, forcing the electrophile to approach from the opposite side. wikipedia.org This methodology has been successfully applied to the synthesis of enantiomerically pure carboxylic acid derivatives and is a key step in the synthesis of many natural products. researchgate.net Recent advancements have even demonstrated the stereoselective alkylation of titanium(IV) enolates of chiral N-acyl oxazolidinones with tert-butyl peresters, allowing for the controlled introduction of sterically hindered secondary and tertiary alkyl groups. ub.edu
Table 2: Stereoselective Alkylation of a Chiral N-Acyl Oxazolidinone with tert-Butyl Peresters
| Entry | Perester (Alkyl Source) | Product | Diastereomeric Ratio (dr) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 1-Adamantanecarboxylate | 1a | 97:3 | 74 | ub.edu |
| 2 | Cyclohexanecarboxylate | 1b | 96:4 | 69 | ub.edu |
| 3 | Cyclopentanecarboxylate | 1c | 96:4 | 72 | ub.edu |
| 4 | Pivalate | 1d | 97:3 | 65 | ub.edu |
Other Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions
The utility of this compound and related auxiliaries extends beyond aldol and alkylation reactions. They are also employed in a variety of other important asymmetric transformations.
Michael Additions: N-enoyl oxazolidinones serve as effective Michael acceptors. The addition of nucleophiles, such as organocuprates or thiols, proceeds with high diastereoselectivity, controlled by the chiral auxiliary. scielo.org.mxsigmaaldrich.com
Diels-Alder Reactions: When the N-acyl group is an α,β-unsaturated system, the oxazolidinone auxiliary can control the facial selectivity in Diels-Alder cycloadditions. researchgate.net
Aminoxylation and Azidation: These auxiliaries have been used to direct the stereoselective introduction of heteroatoms at the α-carbon. For example, the reaction of titanium enolates with TEMPO can produce α-hydroxy derivatives. ub.edu Similarly, electrophilic azidation reagents can be used to synthesize chiral α-amino acids.
Comparison with Other Prominent Chiral Auxiliaries in Synthetic Efficiency and Selectivity
The effectiveness of this compound and other Evans-type oxazolidinones can be benchmarked against other classes of chiral auxiliaries.
Sulfur-Based Auxiliaries (e.g., Thiazolidinethiones): In contrast to oxazolidinones, sulfur-based analogs have proven particularly effective in aldol reactions involving an N-acetyl group, where standard Evans auxiliaries can be less selective. scielo.org.mx Thiazolidinethiones, for example, can provide high diastereoselectivity in acetate (B1210297) aldol reactions using Lewis acids like TiCl₄. scielo.org.mx The thiocarbonyl group in these auxiliaries also alters their reactivity and cleavage conditions. scielo.org.mx
Camphorsultam (Oppolzer's Sultam): Camphorsultam is another highly effective chiral auxiliary. In some reactions, it has shown superior selectivity compared to oxazolidinones. wikipedia.org For instance, in certain Michael additions, camphorsultam can provide higher diastereoselectivity. wikipedia.org The rigid bicyclic structure of the sultam provides a well-defined steric environment for controlling stereochemistry.
Pseudoephedrine Amides: Utilized as chiral auxiliaries, pseudoephedrine amides offer a practical advantage as the auxiliary can often be removed by simple aqueous acid workup, and the product can be easily separated by extraction. The stereochemical control is generally high, though the range of transformations may be less broad than for oxazolidinones. wikipedia.org
While other auxiliaries have their specific advantages, the Evans-type oxazolidinones remain a dominant platform in asymmetric synthesis due to their broad applicability, predictable and high levels of stereocontrol in a wide array of C-C and C-heteroatom bond-forming reactions, and the well-established protocols for their attachment and removal. wikipedia.orgscielo.org.mx
Structural and Conformational Analysis of 4 4 Nitrophenyl Methyl 1,3 Oxazolidin 2 One
X-ray Crystallography Studies of the Compound and its Derivatives
The chloro-derivative crystallizes in a monoclinic system, which is a common crystal system for organic molecules. The specific parameters determined from the X-ray analysis are essential for defining the unit cell, which is the fundamental repeating unit of the crystal lattice. nih.gov These parameters offer a foundational understanding of the solid-state packing of this class of compounds.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₉ClN₂O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 7.2372 (1) |
| b (Å) | 6.6726 (1) |
| c (Å) | 11.7126 (2) |
| β (°) | 106.715 (1) |
| Volume (ų) | 541.71 (1) |
| Z | 2 |
Analysis of Molecular Conformation and Dihedral Angles
The conformation of the molecule, particularly the spatial relationship between the oxazolidinone ring and the 4-nitrophenyl group, is defined by its dihedral angles. The study of 4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one reveals that the five-membered oxazolidinone ring adopts a near-planar conformation. nih.gov This planarity is a common feature in such ring systems.
| Description | Angle (°) |
|---|---|
| Angle between the mean oxazolidinone plane and the benzene (B151609) ring | 56.21 (3) |
| Twist angle of the nitro group from the benzene ring plane | 6.79 (3) |
Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) within Crystal Structures
The packing of molecules within a crystal is governed by a network of non-covalent intermolecular interactions. In the crystal structure of 4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one , these interactions play a dominant role in stabilizing the three-dimensional lattice. nih.gov
Hydrogen bonding is a primary organizing force. Specifically, N—H⋯O hydrogen bonds link the molecules into infinite zigzag chains that extend along one of the crystallographic axes. nih.gov These chains are further organized and stabilized by other interactions. Among these are N—O⋯π stacking interactions, where an oxygen atom of a nitro group interacts with the electron-rich π-system of a neighboring benzene ring. The distances for these interactions have been measured, indicating a significant attractive force. nih.gov Weaker C—H⋯O and C—H⋯Cl interactions also contribute to linking adjacent chains, building the complete three-dimensional network. nih.gov
| Interaction Type | Description | Key Distances (Å) |
|---|---|---|
| Hydrogen Bonding | N—H⋯O interactions forming infinite zigzag chains | D···A = 3.095 (1) |
| π-Stacking | N—O⋯π interactions between nitro group oxygen and benzene ring centroid | O···Centroid = 3.478 (1) and 3.238 (1) |
| Weak Hydrogen Bonds | C—H⋯O and C—H⋯Cl interactions linking adjacent chains | Not specified |
Spectroscopic Characterization Relevant to Structural Elucidation
Spectroscopic techniques are indispensable for confirming the structure of 4-[(4-Nitrophenyl)methyl]-1,3-oxazolidin-2-one and determining its stereochemical features.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band for the carbonyl (C=O) group of the cyclic carbamate (B1207046) (oxazolidinone ring) is anticipated. For similar structures, this band typically appears in the range of 1740-1760 cm⁻¹. researchgate.net For instance, the C=O stretch in 4,4'-dinitrophenylbenzoate is observed at 1752 cm⁻¹. researchgate.net Additionally, two distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected. These typically appear around 1520-1540 cm⁻¹ (asymmetric) and 1340-1350 cm⁻¹ (symmetric). researchgate.net In 4,4'-dinitrophenylbenzoate, these are found at 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the aromatic protons on the 4-nitrophenyl ring are expected to appear as two distinct doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The protons of the CH₂ group adjacent to the aromatic ring (the benzylic protons) and the protons on the oxazolidinone ring (CH and CH₂) would appear at characteristic chemical shifts in the more upfield region of the spectrum.
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. The carbonyl carbon of the oxazolidinone ring is expected to have the most downfield chemical shift (typically δ 150-180 ppm). The aromatic carbons will appear in the δ 120-150 ppm range, with the carbon attached to the nitro group being the most deshielded. The carbons of the oxazolidinone ring and the benzylic CH₂ group will resonate at higher field strengths.
Theoretical and Computational Studies on 4 4 Nitrophenyl Methyl 1,3 Oxazolidin 2 One
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic characteristics of organic compounds. For 4-[(4-Nitrophenyl)methyl]-1,3-oxazolidin-2-one, these calculations provide insights into bond lengths, bond angles, and dihedral angles, which dictate the molecule's three-dimensional shape.
While a comprehensive standalone DFT study on the electronic structure of this specific molecule is not widely published, the principles of such analyses are well-established. nih.govekb.eg Such studies typically involve optimizing the molecular geometry to find the lowest energy conformation. nih.gov Following optimization, key electronic properties are calculated. ekb.eg These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. nih.gov A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. nih.gov
Another important calculated property is the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scilit.comresearchgate.net For this compound, the MEP would likely show negative potential (red and yellow areas) around the oxygen atoms of the nitro and carbonyl groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue areas) would be expected around the hydrogen atoms. scilit.com
Experimentally determined geometric parameters are available from single-crystal X-ray diffraction studies of the closely related chloro-derivative, 4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one. nih.gov In this related structure, the oxazolidinone ring is nearly planar, and the nitro group is slightly twisted relative to the benzene (B151609) ring. nih.gov The dihedral angle between the oxazolidinone ring and the benzene ring is significant, at 56.21 (3)°. nih.gov These experimental values provide a benchmark for validating the accuracy of calculated geometries for the target compound.
Table 1: Representative Data from Quantum Chemical Calculations on Related Phenyl-Oxazolidinone Structures This table is illustrative of typical data obtained from DFT calculations on similar molecules, as specific comprehensive data for the title compound is not available in the cited literature.
| Parameter | Typical Calculated Value/Observation | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating ability. |
| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Relates to chemical stability and reactivity. nih.gov |
| Dipole Moment | 5.0 to 7.0 Debye | Measures overall molecular polarity. |
| MEP Negative Region | Located on carbonyl and nitro group oxygen atoms. | Indicates sites for electrophilic attack. scilit.com |
| MEP Positive Region | Located on N-H and C-H hydrogen atoms. | Indicates sites for nucleophilic attack. |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a key methodology for elucidating the mechanisms of chemical reactions, including the synthesis of oxazolidinones. rsc.orgacs.org By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the most favorable reaction pathway. nih.gov
While a specific computational study on the reaction mechanism for the synthesis of this compound was not found, general mechanistic pathways for oxazolidinone formation have been investigated theoretically. Common synthetic routes that have been computationally modeled include:
The cyclization of amino epoxides, where calculations confirmed the regioselectivity of the intramolecular attack. rsc.org
Organocatalytic cascade reactions of sulfur ylides and nitro-olefins, where DFT was used to determine the rate- and stereoselectivity-determining steps. acs.org
The reaction of epoxides with isocyanates, where an asynchronous concerted mechanism was elucidated using DFT. nih.gov
Copper-catalyzed carboxylative cyclization of propargylamine (B41283) intermediates. researchgate.net
In a typical study, the geometries of reactants, products, intermediates, and transition states are optimized. acs.org Frequency calculations are then performed to confirm that reactants and products are energy minima and that transition states have exactly one imaginary frequency corresponding to the reaction coordinate. semanticscholar.org The calculated activation energies (the energy difference between the reactants and the transition state) can then be used to predict reaction rates and understand how catalysts or substituents influence the reaction's efficiency and outcome. acs.orgresearchgate.net
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational methods are frequently used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. unimelb.edu.aursc.org These predictions serve as a valuable tool for structure elucidation and for interpreting experimental spectra. researchgate.netconicet.gov.ar
The process typically involves optimizing the molecule's geometry at a suitable level of theory (e.g., DFT with a basis set like 6-311++G(d,p)) and then performing calculations to determine the desired spectroscopic properties. nih.govresearchgate.net For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding constants, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net
Table 2: Illustrative Comparison of Experimental vs. Computationally Predicted Spectroscopic Data for Oxazolidinone Scaffolds This table demonstrates the typical correlation between predicted and observed data. Specific predicted values for this compound are not available in the reviewed literature.
| Nucleus | Typical Experimental Chemical Shift (ppm) | Typical Predicted Chemical Shift (ppm) | Method |
|---|---|---|---|
| ¹³C (Carbonyl C=O) | 157-159 | 155-160 | DFT/GIAO |
| ¹³C (Aromatic C-NO₂) | 146-148 | 145-150 | DFT/GIAO |
| ¹H (N-H) | 7.5-8.5 | 7.4-8.6 | DFT/GIAO |
| IR Frequency (C=O stretch) | 1740-1760 cm⁻¹ | 1750-1780 cm⁻¹ | DFT/Frequency |
| IR Frequency (N-O stretch) | 1510-1530 cm⁻¹ | 1500-1540 cm⁻¹ | DFT/Frequency |
Docking Studies (if related to purely chemical interactions, not biological effect)
Molecular docking is a computational technique primarily used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While its most common application is in drug discovery to model the interaction of a ligand with a biological target like a protein, the principles can also be applied to understand non-covalent interactions between smaller organic molecules or between a molecule and a surface.
In the context of purely chemical interactions, docking could be used to model how molecules of this compound might self-assemble or interact with a host molecule, such as a cyclodextrin (B1172386). nih.gov Such studies can predict the geometry of the complex and estimate the binding affinity. nih.gov The calculations assess favorable interactions like hydrogen bonds, π-π stacking, and van der Waals forces to determine the most stable binding mode. nih.gov For example, a study involving other oxazolidinones and a modified cyclodextrin used molecular dynamics and MM/PBSA methods to determine the thermodynamics of complexation and visualize the structure of the host-guest complex. nih.gov
Non-Covalent Interaction Analysis (if relevant to chemical reactivity or crystal packing)
The analysis of non-covalent interactions (NCIs) is crucial for understanding the forces that govern crystal packing, molecular recognition, and the stability of supramolecular structures. nih.govresearchgate.net Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice. nih.govresearchgate.net
For a molecule like this compound, Hirshfeld surface analysis can be performed based on its crystal structure data. The analysis maps various properties onto the Hirshfeld surface, which is the boundary where the electron density of the molecule contributes more than any other molecule in the crystal.
Key properties mapped include:
d_norm : A normalized contact distance that highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii. nih.govresearchgate.net
Shape Index and Curvedness : These properties help identify π-π stacking interactions, which appear as characteristic flat regions on the surface. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one |
Future Research Directions and Unexplored Avenues in the Organic Chemistry of This Oxazolidinone Derivative
Development of Novel and More Efficient Synthetic Routes
The classical synthesis of oxazolidin-2-ones often involves the reaction of a β-amino alcohol with phosgene (B1210022) or its equivalents. nih.gov While effective, this method can be limited by the availability of the requisite amino alcohol and the use of hazardous reagents. Future research should focus on developing more elegant and efficient synthetic strategies.
One promising direction is the application of cascade reactions. For instance, an organocatalytic cascade reaction of stable sulfur ylides and nitro-olefins has been theoretically studied and shown to produce oxazolidinones with high diastereoselectivity. acs.org Adapting this methodology for the synthesis of 4-[(4-Nitrophenyl)methyl]-1,3-oxazolidin-2-one could offer a more atom-economical and stereocontrolled route.
Another innovative approach involves the combination of an asymmetric aldol (B89426) reaction with a modified Curtius rearrangement. nih.gov This strategy allows for the diastereoselective construction of optically active 4,5-disubstituted oxazolidin-2-ones, and its adaptation for the target molecule could provide a highly efficient pathway. nih.gov Furthermore, the synthesis from chiral aziridine-2-methanols via intramolecular cyclization with phosgene presents an alternative stereoselective route that warrants further investigation for this specific derivative. bioorg.org
| Synthetic Approach | Key Features | Potential Advantages |
| Organocatalytic Cascade Reaction | Utilizes sulfur ylides and nitro-olefins. acs.org | High diastereoselectivity, atom economy. acs.org |
| Asymmetric Aldol/Curtius Rearrangement | Combines two powerful transformations. nih.gov | Efficient, stereocontrolled access to optically active products. nih.gov |
| Chiral Aziridine (B145994) Cyclization | Starts from readily available chiral aziridines. bioorg.org | High yields, stereospecificity. bioorg.org |
Exploration of New Reactivity Profiles and Derivatization Opportunities
The reactivity of this compound is not yet fully explored. The presence of the nitro group on the phenyl ring offers a handle for a variety of chemical transformations. For example, reduction of the nitro group to an amine would open up a vast array of derivatization possibilities, including amide and sulfonamide formation, allowing for the synthesis of a library of new compounds with potentially interesting biological activities.
Furthermore, the methylene (B1212753) group connecting the phenyl ring to the oxazolidinone core is a site for potential functionalization. Research into the reactivity of derivatives at this position is a promising avenue. For example, the reaction of (S)-(4-Nitrophenyl)[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl methanesulfonate (B1217627) with nucleophiles like lithium hydroxide (B78521) has been shown to lead to the formation of [(2R,3R)-3-(4-nitrophenyl)aziridin-2-yl]methanol, demonstrating a ring-transformation reaction. researchgate.net The synthesis of a chloro-derivative, (4S)-4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one, from the corresponding hydroxy compound has also been reported, indicating that the benzylic position can be functionalized. nih.gov A systematic study of nucleophilic substitution reactions at this position could lead to a diverse range of new derivatives.
Expansion of Applications as a Chiral Auxiliary in Diverse Asymmetric Syntheses
Oxazolidinones are renowned for their role as "Evans auxiliaries" in asymmetric synthesis, particularly in aldol additions and alkylations. rsc.orgwikipedia.org These auxiliaries provide excellent stereocontrol in the formation of new carbon-carbon bonds. While the general utility of oxazolidinones is well-established, the specific application of this compound in a broad range of asymmetric transformations is an area ripe for investigation.
Future research should focus on systematically evaluating its performance in key reactions, such as:
Asymmetric Aldol Reactions: Investigating the diastereoselectivity with a wide range of aldehydes to establish its efficacy in constructing complex acyclic systems. thieme-connect.deresearchgate.net
Asymmetric Alkylation: Exploring its use in the synthesis of chiral carboxylic acid derivatives through the alkylation of its N-acyl derivatives. rsc.orgwilliams.edu
Asymmetric Michael Additions: Assessing its potential to control stereochemistry in conjugate additions to α,β-unsaturated carbonyl compounds.
Asymmetric Diels-Alder Reactions: Examining its role as a chiral dienophile to control the stereochemical outcome of this powerful cycloaddition reaction.
A significant advancement in the use of chiral auxiliaries is the development of recyclable systems. Attaching a fluorous tag to an oxazolidinone has been shown to facilitate its recovery and reuse without compromising its stereodirecting ability. umanitoba.ca Applying this strategy to this compound could enhance its practical utility and cost-effectiveness in large-scale synthesis.
Advanced Mechanistic Investigations via Spectroscopic and Computational Techniques
A deeper understanding of the reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Modern spectroscopic and computational methods offer powerful tools for these investigations.
Spectroscopic techniques such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can be employed to monitor reaction progress, identify intermediates, and elucidate kinetic profiles. For complex reaction networks, techniques like transient absorption spectroscopy could provide insights into the lifetimes and structures of short-lived species. researchgate.net X-ray crystallography is also invaluable for unambiguously determining the absolute stereochemistry of reaction products and intermediates, as demonstrated for a chloro-derivative of the title compound. nih.gov
Computational chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. DFT calculations can be used to:
Model transition state geometries and energies to rationalize observed stereoselectivities. acs.org
Predict the most likely reaction pathways and identify key intermediates.
Understand the role of catalysts and additives in influencing reaction outcomes.
For example, DFT studies using the M06-2X functional have been successfully used to investigate the stereoselectivities of oxazolidinone synthesis. acs.org Similar computational approaches could be applied to reactions involving this compound as a chiral auxiliary to gain a detailed understanding of the factors governing stereocontrol.
Design and Synthesis of Chemically Diverse Derivatives with Tuned Reactivity
The modular nature of the this compound scaffold allows for the systematic modification of its structure to fine-tune its reactivity and properties. Future research in this area could focus on several key aspects:
Modification of the Phenyl Ring: Introducing different substituents on the phenyl ring can modulate the electronic properties of the molecule. Electron-donating or electron-withdrawing groups could influence the reactivity of the oxazolidinone core and the benzylic position.
Derivatization of the Oxazolidinone Nitrogen: While the primary use of the oxazolidinone nitrogen is for acylation to form the chiral enolate precursor, other derivatizations could be explored to create novel ligands for catalysis or compounds with unique biological profiles.
Computational-Guided Design: Quantitative Structure-Activity Relationship (QSAR) studies have been used to guide the design of new oxazolidinone-based antibacterial agents. nih.govmdpi.com A similar computational approach could be employed to design derivatives of this compound with tailored reactivity for specific synthetic applications or with enhanced biological activity.
By combining rational design with modern synthetic methods, a diverse library of derivatives can be created, unlocking the full potential of this versatile chemical entity.
Q & A
Basic: What synthetic routes are available for preparing 4-[(4-Nitrophenyl)methyl]-1,3-oxazolidin-2-one, and how are intermediates purified?
Methodological Answer:
The compound is synthesized as a by-product during the reaction of 4-[hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one with benzenesulfonyl chloride in chloroform, using pyridine as a base. Key steps include:
- Reaction Workup : Isolation via column chromatography (silica gel, ethyl acetate/hexane eluent).
- Crystallization : Slow evaporation from a 1:1 ethyl acetate-cyclohexane mixture yields X-ray quality crystals .
- Intermediate Characterization : NMR and LC-MS are critical for verifying purity before crystallization.
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (296 K, Mo-Kα radiation) is employed. Data processing and refinement rely on:
- SHELX Suite : SHELXL for refinement (R-factor = 0.037) and SHELXS for structure solution .
- Validation Tools : Mercury CSD 2.0 for visualizing hydrogen bonds (e.g., N–H···O) and packing interactions .
- ORTEP : For anisotropic displacement ellipsoid diagrams .
Advanced: How does the nitro group in this compound participate in catalytic reduction, and what mechanistic insights exist?
Methodological Answer:
The nitro group is reduced to an amine using Au nanoclusters (Au-NCs/SCNPs) in water with BH₄⁻. The process involves:
- Two-Step Mechanism :
- Fast Step : Formation of a diazene intermediate.
- Slow Step : Further reduction to 3-(4-aminophenyl)-1,3-oxazolidin-2-one, a pharmacophore in Linezolid and Rivaroxaban .
- Catalytic Efficiency : Au-NCs/SCNPs enhance reaction rates due to high surface area and electronic effects. Kinetic studies (UV-Vis monitoring) are recommended to quantify rate constants.
Advanced: What computational strategies are suitable for predicting biological activity of derivatives of this compound?
Methodological Answer:
- QSAR Modeling : For CETP inhibitors, use descriptors like electronegativity, molecular connectivity, and electronic parameters.
- Model Selection : Support Vector Regression (SVR) outperforms MLR and neural networks in predicting IC₅₀ values .
- Validation : Apply leave-one-out cross-validation and external test sets (R² > 0.85 for robustness).
- Docking Studies : Target the oxazolidinone ring and nitro group to bacterial ribosomes (e.g., Linezolid’s binding site) using AutoDock Vina .
Advanced: How do structural modifications (e.g., chloro-substitution) impact crystallographic packing and stability?
Methodological Answer:
- Chloro-Substitution Effects : In the related compound (4S)-4-[(R)-chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one:
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., oxazolidinone C=O at ~175 ppm).
- FT-IR : Bands at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch).
- HRMS : Exact mass verification (e.g., [M+H]+ calculated for C₁₀H₉ClN₂O₄: 257.0234) .
Advanced: How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
